

Minimizing sequencing artifacts in EGFR exon 21 analysis.

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Technical Support Center: Analysis of EGFR Exon 21

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sequencing artifacts when analyzing exon 21 of the Epidermal Growth Factor Receptor (EGFR) gene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of sequencing artifacts encountered in EGFR exon 21 analysis, and what causes them?

A1: The most prevalent sequencing artifacts are C>T/G>A transitions. These are primarily caused by the chemical modification of DNA during formalin fixation of tissue samples, a process that leads to the deamination of cytosine to uracil.[1][2] During PCR amplification, uracil is read as thymine, resulting in a C>T substitution in the final sequence. If the opposite strand is sequenced, this appears as a G>A transition.[2] Other less common artifacts can arise from DNA oxidation during sample preparation (leading to C>A/G>T changes) and errors introduced by DNA polymerase during PCR.[1]

Q2: How does the choice of DNA extraction method impact the presence of artifacts?

Troubleshooting & Optimization





A2: The DNA extraction method is critical for obtaining high-quality DNA, especially from formalin-fixed, paraffin-embedded (FFPE) tissues.[3] Some commercial kits are specifically designed to handle the challenges of FFPE samples, such as DNA fragmentation and cross-linking.[4] Certain kits include an enzymatic step to remove uracil residues resulting from cytosine deamination, which can significantly reduce C>T/G>A artifacts.[5] The efficiency of different kits in terms of DNA yield and quality can vary, so choosing a method optimized for FFPE tissue is crucial.[3][6]

Q3: Which sequencing technology is more susceptible to artifacts: Sanger sequencing or Next-Generation Sequencing (NGS)?

A3: Both Sanger sequencing and NGS can be affected by artifacts, but the way these artifacts are detected and interpreted differs. Sanger sequencing may fail or produce ambiguous results in the presence of significant DNA degradation or low-level mutations. NGS, with its higher sensitivity, can detect low-frequency variants that might be missed by Sanger sequencing.[7] However, this high sensitivity also means that low-level artifacts can be readily detected and may be mistaken for true mutations if not properly addressed through bioinformatics analysis.

Q4: What is the minimum tumor cell percentage recommended for reliable EGFR exon 21 mutation detection?

A4: The required tumor cell percentage depends on the sensitivity of the detection method. For Sanger sequencing, a tumor cell proportion of at least 40% is often needed to reliably detect mutations.[7] More sensitive methods like NGS can detect mutations in samples with as low as 5% neoplastic cells.[7] It is crucial to have a pathologist assess the tumor cell content to ensure it is adequate for the chosen sequencing method.[9]

Troubleshooting Guide

Issue 1: High background noise or messy electropherogram in Sanger sequencing.

- Question: My Sanger sequencing trace for EGFR exon 21 has high background noise, making it difficult to call the bases accurately. What could be the cause?
- Answer: High background noise in a Sanger sequencing electropherogram can be due to several factors:

Troubleshooting & Optimization





- Poor quality of starting DNA: Degraded DNA from FFPE samples can lead to inefficient PCR amplification and a noisy sequence. Ensure you are using a DNA extraction method optimized for FFPE tissues.[10]
- Suboptimal PCR conditions: Incorrect annealing temperature, primer concentration, or magnesium chloride (MgCl2) concentration can result in non-specific amplification.[11] It is advisable to optimize your PCR conditions.
- Contaminants in the DNA sample: Residual salts, ethanol, or other contaminants from the DNA extraction process can inhibit the sequencing reaction. Ensure your DNA is properly purified.
- Primer issues: Poorly designed primers or primers that form dimers can lead to a messy sequence.[12] Verify your primer design using oligo analysis software.[12]

Issue 2: Suspected low-frequency C>T/G>A artifacts in NGS data.

- Question: I am seeing several low-frequency C>T/G>A variants in my NGS data for EGFR exon 21 from FFPE samples. How can I determine if these are true mutations or artifacts?
- Answer: Differentiating true low-frequency mutations from artifacts is a common challenge with FFPE samples. Here are some steps to take:
 - Use a DNA repair enzyme: Treat your DNA with Uracil-DNA Glycosylase (UDG) before
 PCR. UDG removes uracil bases from DNA, preventing the C>T artifact.[13]
 - Bioinformatics filtering: Employ a bioinformatics pipeline that can filter out common sequencing artifacts. Look for variants that show a bias in read direction or are located in regions prone to errors.[14] Some tools are specifically designed to identify and remove artifacts from FFPE data.
 - Orthogonal validation: Use a different, highly sensitive method to confirm the presence of the variant, such as digital PCR (dPCR) or a targeted allele-specific PCR assay.[13]
 - Review quality scores: True variants generally have higher quality scores than artifacts in the sequencing data.[15]



Issue 3: PCR amplification of EGFR exon 21 fails or yields very little product.

- Question: I am having trouble amplifying EGFR exon 21 from my FFPE-derived DNA. What can I do to improve my PCR yield?
- Answer: PCR failure with FFPE DNA is often due to low DNA quantity and quality. Consider the following:
 - Optimize DNA input: While it may be tempting to use a large volume of DNA extract, this
 can also introduce more PCR inhibitors. Quantify your DNA and use the recommended
 amount for your high-fidelity polymerase.
 - Use a high-fidelity DNA polymerase: These enzymes are more robust and can better handle damaged DNA templates.[7]
 - Design primers for smaller amplicons: Shorter PCR products are more likely to be successfully amplified from fragmented DNA.
 - Consider a nested PCR approach: This involves a second round of PCR using a new set
 of primers internal to the first amplicon, which can increase specificity and yield.[16]
 - Optimize PCR cycling conditions: Increase the initial denaturation time to help separate the DNA strands, and use an appropriate annealing temperature for your primers.[11]

Quantitative Data on Sequencing Artifacts

The following table summarizes the prevalence of different nucleotide changes, highlighting the common artifacts found in FFPE samples.



Nucleotide Change	Prevalence in FFPE Samples (1-10% Allele Frequency)	Common Cause
C>T/G>A	Highest prevalence, can be over 7-fold higher than in fresh-frozen DNA[1]	Cytosine deamination due to formalin fixation[1][2]
C>A/G>T	Increased prevalence compared to fresh-frozen DNA	Base oxidation[1]
T>A/A>T	Present, but generally at a lower frequency than C>T/G>A	Various DNA damage mechanisms
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Experimental Protocols

Protocol 1: DNA Extraction from FFPE Tissue with Artifact Removal

This protocol is a general guideline and should be adapted based on the specific commercial kit used. This example incorporates an optional Uracil-DNA Glycosylase (UDG) step for artifact reduction.

· Deparaffinization:

- Place 1-2 sections (10 μm thick) of the FFPE block into a microcentrifuge tube.
- Add 1 ml of xylene and vortex vigorously. Centrifuge at high speed for 5 minutes and discard the supernatant.
- Repeat the xylene wash.
- Wash the pellet twice with 1 ml of 100% ethanol, vortexing and centrifuging as before.
- Dry the pellet completely at 37°C.[10]



Lysis:

- Resuspend the dried tissue pellet in the lysis buffer provided in your extraction kit, containing proteinase K.
- Incubate at 56°C overnight or according to the kit's instructions to digest the tissue.
- Cross-link Reversal:
 - Incubate the lysate at 90°C for 1 hour to reverse formalin cross-linking.[10]
- Artifact Removal (Optional):
 - Cool the sample to 37°C.
 - Add Uracil-DNA Glycosylase (UDG) according to the manufacturer's recommendations and incubate at 37°C for 30-60 minutes. This step will remove uracil residues from the DNA.
- DNA Purification:
 - Proceed with DNA binding to a silica column, washing, and elution as per the instructions of your chosen FFPE DNA extraction kit.[4]
- Quantification and Quality Control:
 - Quantify the extracted DNA using a fluorometric method (e.g., Qubit) for higher accuracy with FFPE samples.
 - Assess DNA quality by checking the A260/A280 ratio with a spectrophotometer (a ratio of ~1.8 is considered pure).[3]

Protocol 2: High-Fidelity PCR for EGFR Exon 21

This protocol uses a high-fidelity DNA polymerase to minimize errors during amplification.

- Reaction Setup:
 - On ice, prepare a master mix containing the following components for each 50 μl reaction:



- 10 μl of 5X High-Fidelity PCR Buffer
- 1 μl of 10 mM dNTPs
- 2.5 μl of Forward Primer (10 μM)
- 2.5 μl of Reverse Primer (10 μM)
- 1 μl of High-Fidelity DNA Polymerase
- Nuclease-free water to a final volume of 48 μl
- Add DNA Template:
 - Add 2 μl of your extracted DNA (10-50 ng) to each reaction tube containing the master mix.
- Thermocycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 35 Cycles:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 60°C for 30 seconds (adjust based on primer Tm)
 - Extension: 72°C for 30 seconds
 - Final Extension: 72°C for 2 minutes
 - Hold: 4°C
- Verification:
 - \circ Run 5 μ l of the PCR product on a 1.5% agarose gel to verify the amplification of a band of the expected size.

Protocol 3: Basic NGS Library Preparation Workflow



This is a generalized workflow for creating a sequencing library from PCR amplicons.

- DNA Fragmentation (if starting with genomic DNA):
 - Fragment the DNA to the desired size using enzymatic or mechanical (sonication) methods.[17]
- End Repair and A-tailing:
 - Repair the ends of the DNA fragments to make them blunt and add a single 'A' nucleotide to the 3' ends. This prepares the fragments for adapter ligation.[18]
- Adapter Ligation:
 - Ligate sequencing adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the sequencer's flow cell and for indexing (barcoding) different samples.[18]
- · Library Amplification:
 - Perform a few cycles of PCR to enrich for the DNA fragments that have adapters ligated on both ends. Use a high-fidelity polymerase to minimize the introduction of errors.[17]
- · Library Purification and Size Selection:
 - Clean up the amplified library to remove adapter dimers and other small fragments. This is often done using magnetic beads.
- Library Quantification and Quality Control:
 - Quantify the final library using a fluorometric method and assess the size distribution using an automated electrophoresis system (e.g., Bioanalyzer).

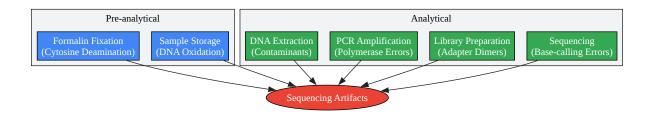
Visualizations





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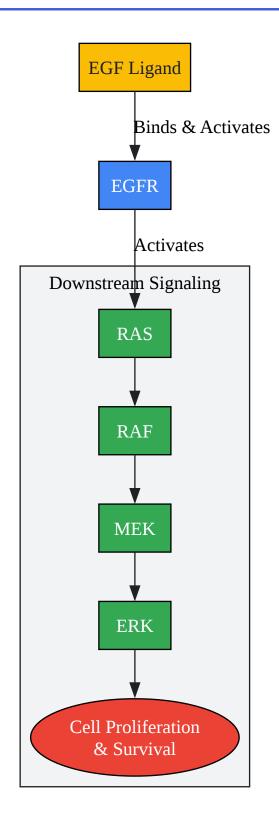
Caption: Workflow for minimizing artifacts in EGFR exon 21 analysis.



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Caption: Sources of sequencing artifacts in FFPE samples.





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Caption: Simplified EGFR signaling pathway.



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